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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopine, a morphinane alkaloid and a structural isomer of codeine, is a minor constituent of
opium poppy (Papaver somniferum). As a member of the opioid family, its chemical structure
and properties are of significant interest to researchers in pharmacology and medicinal
chemistry. This technical guide provides a comprehensive overview of the chemical structure of
Neopine, including its physicochemical properties, spectroscopic data, synthesis, and
pharmacology, with a focus on its interaction with opioid receptors.

Chemical Identity and Physicochemical Properties

Neopine, also known as [3-codeine, is systematically named (4R,7S,7aR,12bS)-9-methoxy-3-
methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-elisoquinolin-7-ol.[1] Its
chemical and physical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C1sH21NO3 [1112][3]
Molecular Weight 299.36 g/mol [2][3]

CAS Number 467-14-1 [21[3]
Melting Point 127.5°C [3]
Appearance Long needles from petroleum 3]

ether

) ) [a]D =-28° (c=7.5in
Optical Rotation [3]
chloroform)

Synonyms [-codeine, Neopin [1112][3]

Spectroscopic Data for Structural Elucidation

The elucidation of Neopine's structure relies on various spectroscopic techniques. While a
comprehensive public database of its spectra is not readily available, typical spectral
characteristics for morphinane alkaloids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data are crucial for confirming the connectivity and stereochemistry of
Neopine. The proton NMR spectrum would be expected to show characteristic signals for the
aromatic protons, the olefinic proton, the methoxy group, and the N-methyl group, as well as a
complex series of signals for the fused ring system. The 3C NMR spectrum would complement
this by showing distinct resonances for each of the 18 carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
Neopine. The molecular ion peak ([M]*) would be observed at m/z 299. The fragmentation
pattern would likely involve characteristic losses of the N-methyl group, the methoxy group, and
cleavage of the morphinan ring system, providing further structural information.

Infrared (IR) Spectroscopy
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The IR spectrum of Neopine would display characteristic absorption bands for its functional
groups. Key expected absorptions include:

O-H stretch: A broad band around 3300-3500 cm~? due to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm~2.

C=C stretch (aromatic and olefinic): Peaks around 1500-1650 cm™1,

C-O stretch: Strong absorptions in the 1000-1300 cm~1 region for the ether and alcohol
functionalities.

Synthesis of Neopine

Neopine can be synthesized from other opium alkaloids, most notably thebaine.

Synthesis from Thebaine

A common synthetic route involves the conversion of thebaine to neopinone, which is then
reduced to Neopine.

Experimental Protocol: Synthesis of Neopinone from Thebaine (lllustrative)

Disclaimer: This is an illustrative protocol based on general knowledge of similar reactions and
should not be performed without consulting a detailed, peer-reviewed experimental procedure
and adhering to all laboratory safety protocols.

e Reaction Setup: Thebaine is dissolved in a suitable agueous acidic solution (e.g., dilute
sulfuric acid).

e Hydrolysis: The solution is heated to facilitate the hydrolysis of the enol ether in thebaine to
the corresponding ketone, neopinone.

o Neutralization and Extraction: After the reaction is complete, the solution is cooled and
neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with
an organic solvent (e.g., chloroform or dichloromethane).
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 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium
sulfate), filtered, and the solvent is removed under reduced pressure to yield crude
neopinone. Further purification can be achieved by chromatography.

Workflow for the Synthesis of Neopine from Thebaine

" Acid Hydrolysis " Reduction "

Click to download full resolution via product page

Caption: Synthesis of Neopine from Thebaine.

Pharmacology and Mechanism of Action

Neopine is an opioid agonist with a primary affinity for the p-opioid receptor (MOR). The
binding of Neopine to the MOR initiates a cascade of intracellular signaling events.

Opioid Receptor Binding

The affinity of Neopine for the p-opioid receptor can be quantified using radioligand binding
assays. In these assays, a radiolabeled ligand (e.g., [*H]-DAMGO) is competed with unlabeled
Neopine for binding to membrane preparations containing the receptor. The concentration of
Neopine that inhibits 50% of the radioligand binding (ICso) is determined and used to calculate
the binding affinity (Ki).

Experimental Protocol: Mu-Opioid Receptor Binding Assay (lllustrative)

Disclaimer: This is a generalized protocol and specific conditions may vary. Adherence to
safety protocols for handling radiolabeled materials is essential.

e Membrane Preparation: Cell membranes expressing the p-opioid receptor are prepared from
cell cultures or animal brain tissue.

e Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed
concentration of a radiolabeled p-opioid receptor ligand and varying concentrations of
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Neopine in a suitable buffer.

 Incubation: The plate is incubated to allow the binding to reach equilibrium.

e Separation: The bound and free radioligand are separated by rapid filtration through a glass
fiber filter, which traps the membranes.

» Quantification: The amount of radioactivity on the filters is measured using a scintillation
counter.

o Data Analysis: The data are analyzed to determine the ICso value of Neopine, from which
the Ki value is calculated.

Signaling Pathway

Upon binding to the p-opioid receptor, which is a G-protein coupled receptor (GPCR), Neopine
induces a conformational change in the receptor. This leads to the activation of intracellular G-
proteins (Gi/o). The activated Ga subunit inhibits adenylyl cyclase, leading to a decrease in
intracellular cyclic AMP (CAMP) levels. The Gy subunit can modulate other effectors, such as
ion channels.

Signaling Pathway of Neopine at the p-Opioid Receptor
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Caption: Neopine's action at the p-opioid receptor.
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Conclusion

Neopine is a structurally significant morphinane alkaloid with established opioid activity. Its
chemical properties, synthesis from readily available precursors, and interaction with the p-
opioid receptor make it an important subject of study for the development of novel analgesics
and for understanding the broader pharmacology of opioids. Further research to fully
characterize its spectroscopic properties and delineate its specific downstream signaling effects
will provide a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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